(2E,4E)-Hepta-2,4-dienal
Overview
Description
. It is a heptadienal, meaning it contains a seven-carbon chain with two conjugated double bonds and an aldehyde group. This compound is known for its distinct aroma and is often used as a flavoring agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2E,4E)-Hepta-2,4-dienal can be synthesized through various methods. One common synthetic route involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by dehydration to form the conjugated diene system . The reaction conditions typically require a base catalyst and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of heptanal. This process involves the removal of hydrogen atoms from heptanal in the presence of a catalyst, typically a metal oxide, to form the conjugated diene system .
Chemical Reactions Analysis
Types of Reactions: (2E,4E)-Hepta-2,4-dienal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: The compound can undergo nucleophilic addition reactions with reagents like Grignard reagents to form various alcohols.
Major Products: The major products formed from these reactions include heptanoic acid, heptanal, and various alcohol derivatives .
Scientific Research Applications
(2E,4E)-Hepta-2,4-dienal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2E,4E)-Hepta-2,4-dienal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions . In biological systems, it can interact with proteins and enzymes, potentially altering their function . The conjugated diene system also allows it to participate in pericyclic reactions, which are important in organic synthesis .
Comparison with Similar Compounds
2,4-Decadienal: Another heptadienal with a longer carbon chain, known for its strong aroma and flavor properties.
2,4-Nonadienal: Similar in structure but with a nine-carbon chain, also used as a flavoring agent.
Uniqueness: (2E,4E)-Hepta-2,4-dienal is unique due to its specific combination of a seven-carbon chain and two conjugated double bonds, which gives it distinct chemical and physical properties . Its relatively simple structure makes it a versatile starting material for various chemical syntheses .
Properties
IUPAC Name |
(2E,4E)-hepta-2,4-dienal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATICYYAWWYRAM-VNKDHWASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064057, DTXSID60872846 | |
Record name | 2,4-Heptadienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E,4E)-Hepta-2,4-dienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow liquid; fatty, green aroma | |
Record name | (E,E)-2,4-Heptadienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |
Record name | (E,E)-2,4-Heptadienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.822-0.828 | |
Record name | (E,E)-2,4-Heptadienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4313-03-5, 5910-85-0 | |
Record name | (E,E)-2,4-Heptadienal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4313-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Heptadienal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004313035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Heptadienal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Heptadienal, (2E,4E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Heptadienal | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,4-Heptadienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E,4E)-Hepta-2,4-dienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E,4E)-hepta-2,4-dienal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hepta-2,4-dienal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.116 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-HEPTADIENAL, (2E,4E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY79R3SU8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the characteristic aroma of 2,4-Heptadienal?
A1: 2,4-Heptadienal is associated with a variety of aromas, often described as fatty, rancid, fishy, green, or peanut-like. [, , , , ] Its specific odor contribution can vary depending on the food matrix and the presence of other volatile compounds. For example, in cooked porcine liver, it has been linked to fishy off-flavors. [] In green tea, it contributes to a green note, especially in less fermented varieties where its presence is more pronounced. [, ]
Q2: How does the presence of 2,4-Heptadienal impact food quality?
A2: 2,4-Heptadienal is often considered an indicator of lipid oxidation in foods. [, , ] Its presence, particularly at elevated levels, can contribute to undesirable off-flavors, impacting the sensory quality and consumer acceptance of products like fish oil, [] porcine liver, [] and various oils. [, ] Monitoring 2,4-Heptadienal levels can be valuable in assessing and controlling the oxidative stability of food products.
Q3: How is 2,4-Heptadienal involved in plant defense mechanisms?
A4: 2,4-Heptadienal is produced by plants in response to stress, including pathogen attack. [, ] This production is often triggered by the plant hormone jasmonic acid. [] While 2,4-Heptadienal can act as a direct defense compound against pathogens, its accumulation can also have negative effects on the plant itself. This highlights the complex balance between defense and self-toxicity in plant immune responses.
Q4: Can 2,4-Heptadienal be used for pest control?
A5: Research suggests that 2,4-Heptadienal, along with other volatile compounds like butyl isothiocyanate and β-cyclocitral, exhibits potent activity against spider mites (Tetranychus urticae). [] This finding highlights its potential for development as a natural insecticide or as part of integrated pest management strategies.
Q5: What is the molecular formula and weight of 2,4-Heptadienal?
A6: 2,4-Heptadienal has the molecular formula C7H10O and a molecular weight of 110.15 g/mol. []
Q6: How can 2,4-Heptadienal be synthesized?
A7: One reported method involves a concise synthesis starting from commercially available (Z)-2-penten-1-ol. [] This alcohol undergoes a series of reactions, including oxidation and Wittig reaction, to yield (2E,4Z)-2,4-heptadienal.
Q7: What analytical techniques are used to identify and quantify 2,4-Heptadienal?
A8: Several techniques are employed to analyze 2,4-Heptadienal in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for identification and quantification. [, , , , , ] For aroma profiling, Gas Chromatography-Olfactometry (GC-O) is used to assess its sensory impact. [, , ] Headspace techniques, such as solid-phase microextraction (SPME) and dynamic headspace extraction (DHS), are often employed for volatile compound sampling prior to GC-MS or GC-O analysis. [, , , , , , , ]
Q8: How does 2,4-Heptadienal contribute to the aroma profile of foods?
A9: In many food products, 2,4-Heptadienal is considered a key contributor to overall aroma, even when present at relatively low concentrations. [, ] This is due to its relatively low odor threshold, meaning it can be perceived at very low levels. [, ] The specific sensory impact of 2,4-Heptadienal can vary depending on the food matrix, the presence of other volatile compounds, and individual perception.
Q9: Can you provide an example of how 2,4-Heptadienal levels change during food processing?
A10: During the fermentation of Congou black tea, the concentration of 2,4-Heptadienal decreases as fermentation progresses. [] This decrease is attributed to the formation of other aroma compounds, such as phenylacetaldehyde and β-damascenone, which become more dominant in the aroma profile. In contrast, during the storage of raw Pu-erh tea, 2,4-Heptadienal increases, contributing to the development of a floral and fruity aroma. []
Q10: Does 2,4-Heptadienal have any environmental implications?
A11: While 2,4-Heptadienal is naturally occurring, its release into the environment, particularly in water bodies, can contribute to unpleasant tastes and odors. [] This is a concern in areas experiencing algal blooms, where the production of 2,4-Heptadienal and other volatile organic compounds can negatively impact water quality. Further research is needed to fully understand its environmental fate and potential long-term effects.
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